

Comparative Guide to Metal-Organic Frameworks Based on Aliphatic Diamine Analogues

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Compound of Interest

Compound Name: *1,8-Diaminooctane*

Cat. No.: *B148097*

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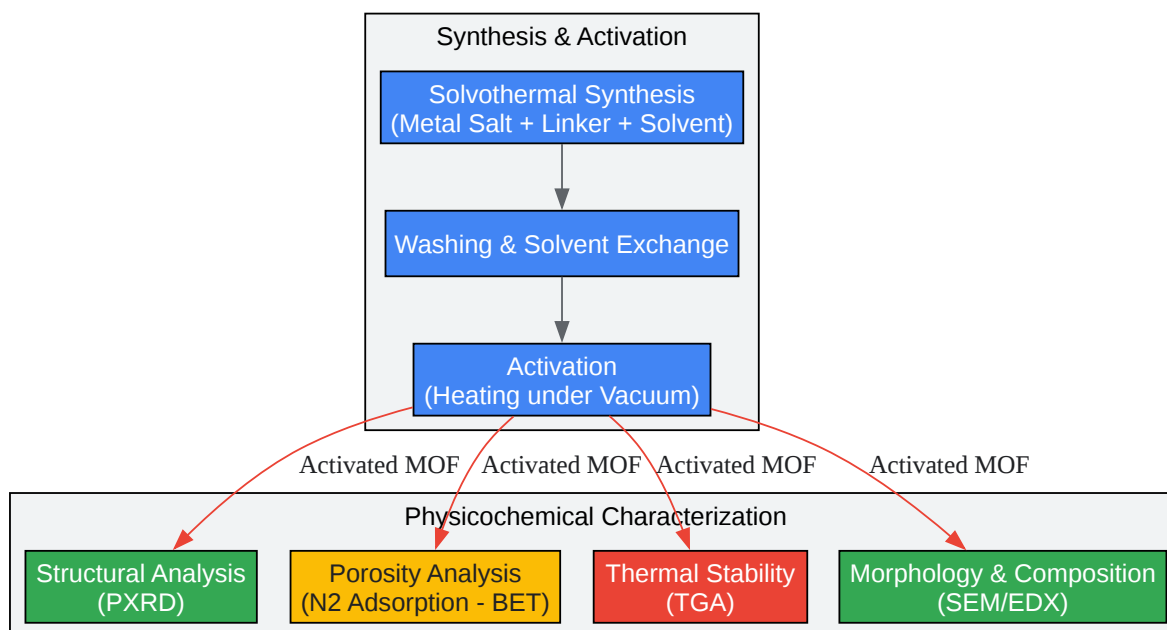
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of metal-organic frameworks (MOFs) synthesized with flexible aliphatic linkers of varying lengths, focusing on dicarboxylate analogues of diamines. The strategic selection of organic linkers is fundamental to tuning the physicochemical properties of MOFs, such as porosity, surface area, and thermal stability, which are critical for applications in drug delivery, catalysis, and gas storage.

This document contrasts MOFs constructed from C6 (adipic acid), C8 (suberic acid), and C10 (sebacic acid) dicarboxylate linkers. While isorecticular series provide the most direct comparisons, comprehensive data for a complete C6-C8-C10 series with a consistent metal node is not readily available in existing literature. Therefore, this guide compiles data from distinct, well-characterized examples to illustrate the structure-property relationships imparted by the aliphatic chain length.

General Synthesis and Characterization Workflow

The development and analysis of these MOFs typically follow a structured workflow, from synthesis to detailed characterization, as illustrated below. This process ensures the reproducible formation of materials with desired properties.



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Caption: General workflow for the synthesis and characterization of MOFs.

Performance Comparison of MOFs with Aliphatic Dicarboxylate Linkers

The length of the aliphatic dicarboxylate linker directly influences the resulting MOF's structural and functional properties. Longer linkers are expected to yield larger pore volumes and surface areas, but can also lead to framework interpenetration or reduced thermal stability. The following tables summarize key performance metrics from representative MOFs synthesized with C₆, C₈, and C₁₀ dicarboxylate linkers.

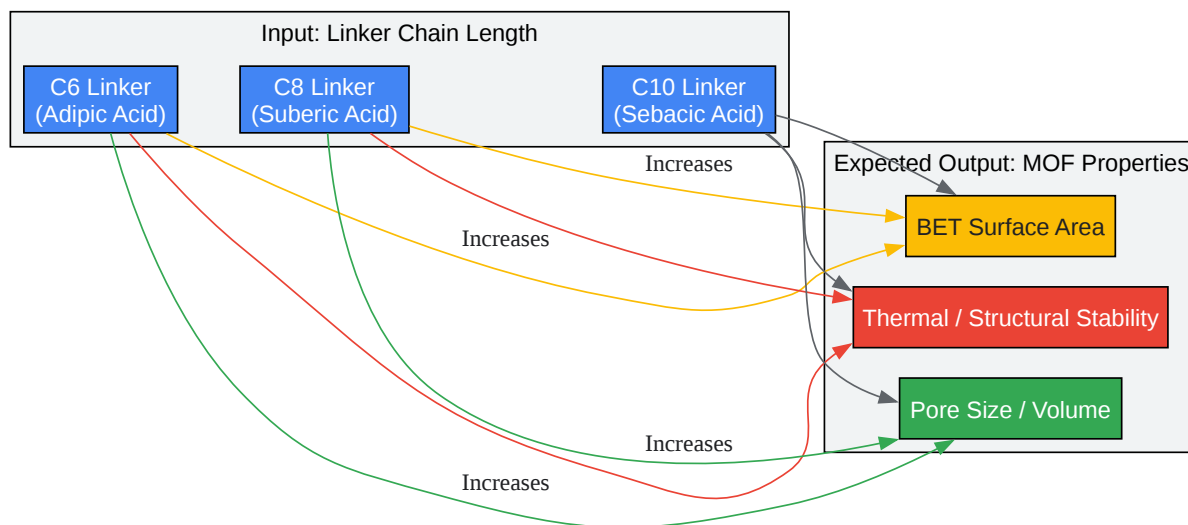
Note: The data presented is compiled from different studies using different metal centers (Zr, Zn, and Dy). Direct comparison should be made with caution, as the metal node significantly impacts the final properties. This comparison is intended to illustrate general trends associated with linker length.

Property	MOF with C6 Linker (Adipic Acid)	MOF with C8 Linker (Suberic Acid)	MOF with C10 Linker (Sebacic Acid)
MOF Name / Type	UiO-66-adipate (co-linker)	Zinc Suberate	[Dy(Seb) _{1.5} (H ₂ O) ₂] _n
Metal Node	Zirconium (Zr)	Zinc (Zn)	Dysprosium (Dy)
BET Surface Area (m ² /g)	~950	Data Not Available	Non-porous in N ₂
Pore Volume (cm ³ /g)	~0.45	Data Not Available	Not Applicable
Thermal Decomposition (°C)	~350	~370	~430

Data for UiO-66-adipate is inferred from studies on mixed-linker systems. Data for Zinc Suberate and the Dysprosium Sebacate MOF are from distinct reports. The sebacate-based MOF showed a 2D layer structure which is non-porous to N₂ adsorption after activation.

Conceptual Impact of Linker Length on MOF Properties

As the length of the linear aliphatic dicarboxylate linker increases from C6 to C10, a predictable trend in the resulting MOF's properties can be anticipated, assuming an isorecticular series is formed without interpenetration.



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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com